Cas no 818-88-2 (10-Methoxy-10-oxodecanoic acid)

10-Methoxy-10-oxodecanoic acid structure
818-88-2 structure
Nome del prodotto:10-Methoxy-10-oxodecanoic acid
Numero CAS:818-88-2
MF:C11H20O4
MW:216.274104118347
MDL:MFCD00004439
CID:723716
PubChem ID:87575902

10-Methoxy-10-oxodecanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • Decanedioic acid,1-methyl ester
    • Monomethyl Sebacate
    • Decanedioic Acid Monomethyl Ester
    • Methyl Hydrogen Sebacate
    • Sebacic Acid Monomethyl Ester
    • Methyl 9-carboxynonanoate
    • Mono-methyl sebacate
    • 8PZ9NUI78J
    • OSYQOBUUFRGFNG-UHFFFAOYSA-N
    • Decanedioic acid 1-methyl
    • MEGxp0_000858
    • Decanoic acid, monomethyl ester
    • decandioic acid mono methyl ester
    • 9-(methoxycarbonyl)nonanoic acid
    • Decanedioic acid, 1-methyl ester
    • 10-
    • 10-Methoxy-10-oxodecanoic acid
    • Decanedioic acid, monomethyl ester (9CI)
    • Sebacic acid, methyl ester (6CI, 7CI)
    • Sebacic acid, monomethyl ester (8CI)
    • 9-(Carbomethoxy)nonanoic acid
    • Decanedioic acid methyl hydrogen ester
    • Monomethyl decanedioate
    • CS-0206512
    • W-104195
    • MFCD00004439
    • 10-Methoxy-10-oxodecanoic acid #
    • EINECS 212-458-0
    • 818-88-2
    • ACon1_002146
    • CHEBI:191166
    • SEBACIC ACID, METHYL ESTER
    • AC8362
    • STK378739
    • BBL000065
    • SEBACIC ACID, MONOMETHYL ESTER
    • SCHEMBL21999
    • NCGC00179784-01
    • VS-00426
    • DTXSID401002231
    • AKOS005448727
    • AI3-11759
    • EN300-7402488
    • SY051601
    • Decanedioic acid, monomethyl ester
    • NS00042804
    • S0395
    • UNII-8PZ9NUI78J
    • MDL: MFCD00004439
    • Inchi: 1S/C11H20O4/c1-15-11(14)9-7-5-3-2-4-6-8-10(12)13/h2-9H2,1H3,(H,12,13)
    • Chiave InChI: OSYQOBUUFRGFNG-UHFFFAOYSA-N
    • Sorrisi: O=C(CCCCCCCCC(OC)=O)O

Proprietà calcolate

  • Massa esatta: 216.13600
  • Massa monoisotopica: 216.136
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 10
  • Complessità: 189
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 63.6

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.038±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 40.0 to 44.0 deg-C
  • Punto di ebollizione: 205-207 ºC (15 Torr)
  • Punto di infiammabilità: 115.4±16.7 ºC,
  • Indice di rifrazione: 1.4250 (estimate)
  • Solubilità: Leggermente solubile (1,6 g/l) (25°C),
  • PSA: 63.60000
  • LogP: 2.36480
  • Solubilità: Non determinato
  • Pressione di vapore: 0.0±1.5 mmHg at 25°C

10-Methoxy-10-oxodecanoic acid Informazioni sulla sicurezza

10-Methoxy-10-oxodecanoic acid Dati doganali

  • CODICE SA:2918990090
  • Dati doganali:

    Codice doganale cinese:

    2918990090

    Panoramica:

    2918990090. altri acidi ossicarbossilici supplementari(compresi anidridi\alogenuro di acile\perossidi, perossiacidi e derivati di questo numero d'imposta). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2918990090. altri acidi carbossilici con funzione ossigenata supplementare e loro anidridi, alogenuri, perossidi e perossiacidi; i loro derivati alogenati, solfonati, nitrati o nitrosi. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

10-Methoxy-10-oxodecanoic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1277182-5g
Sebacic acid monomethyl ester
818-88-2 98%
5g
¥408.00 2024-07-28
Key Organics Ltd
VS-00426-5G
10-methoxy-10-oxodecanoic acid
818-88-2 >90%
5g
£112.00 2025-02-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1277182-100mg
Sebacic acid monomethyl ester
818-88-2 98%
100mg
¥38 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1277182-250mg
Sebacic acid monomethyl ester
818-88-2 98%
250mg
¥71.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1277182-25g
Sebacic acid monomethyl ester
818-88-2 98%
25g
¥1269.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1277182-100g
Sebacic acid monomethyl ester
818-88-2 98%
100g
¥3900.00 2024-07-28
Enamine
EN300-7402488-50.0g
10-methoxy-10-oxodecanoic acid
818-88-2 95%
50g
$689.0 2023-05-26
Enamine
EN300-7402488-10.0g
10-methoxy-10-oxodecanoic acid
818-88-2 95%
10g
$211.0 2023-05-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
AN461-200mg
10-Methoxy-10-oxodecanoic acid
818-88-2 98.0%(T)
200mg
¥167.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
AN461-1g
10-Methoxy-10-oxodecanoic acid
818-88-2 98.0%(T)
1g
¥502.0 2022-06-10

10-Methoxy-10-oxodecanoic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Oxygen ;  16 h, 22 °C
1.2 Catalysts: Chlorotrimethylsilane Solvents: Methanol ,  Isopropanol
1.3 Reagents: Ozone Solvents: Acetic acid ,  Dichloromethane ;  10 min, -78 °C
Riferimento
Ozone
Berglund, Richard A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Routes 2

Condizioni di reazione
1.1 Catalysts: Dicyclohexylcarbodiimide Solvents: Dimethylformamide
2.1 Reagents: Oxygen ;  16 h, 22 °C
2.2 Catalysts: Chlorotrimethylsilane Solvents: Methanol ,  Isopropanol
2.3 Reagents: Ozone Solvents: Acetic acid ,  Dichloromethane ;  10 min, -78 °C
Riferimento
Ozone
Berglund, Richard A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether ,  Methanol ,  Acetonitrile ;  54 h
Riferimento
Novel (3,5-di-tert-butyl-2-hydroxy-phenylcarbamoyl)-alkanoic acids as potent antioxidants
Lodyato, Vladimir I.; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(16), 4253-4256

Synthetic Routes 4

Condizioni di reazione
Riferimento
Pyrolysis of esters. XXVI. Synthesis of half acids by pyrolysis of diesters
Bailey, William J.; et al, Journal of Organic Chemistry, 1964, 29(5), 1252-4

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Alumina Solvents: Dimethylformamide
Riferimento
Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina
Ogawa, Haruo; et al, Journal of the American Chemical Society, 1985, 107(5), 1365-9

Synthetic Routes 6

Condizioni di reazione
1.1 25 min, 200 bar, 623 °C
1.2 Solvents: Water ;  cooled
Riferimento
Esterification of Sebacic Acid in Near-Critical and Supercritical Methanol
Narayan, Ram C.; et al, Industrial & Engineering Chemistry Research, 2017, 56(10), 2641-2649

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Ozone Solvents: Acetic acid ,  Dichloromethane
1.2 Reagents: Oxygen Solvents: Acetic acid ,  Dichloromethane
1.3 Reagents: Chlorotrimethylsilane Solvents: Methanol ,  Isopropanol
Riferimento
Ozone: a versatile reagent for solid phase synthesis
Sylvain, Catherine; et al, Tetrahedron Letters, 1997, 38(6), 1043-1044

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide
2.1 Reagents: Acetic acid ,  Ozone Solvents: Dichloromethane ;  10 min, -78 °C
2.2 Reagents: Oxygen ;  rt
2.3 Reagents: Chlorotrimethylsilane Solvents: Isopropanol
Riferimento
Ozone
Berglund, Richard A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-14

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Oxygen ,  Ozone Solvents: Tetrahydrofuran ;  0 °C
1.2 Reagents: Hydroxyamine hydrochloride ;  rt
Riferimento
One-pot ozonolytic synthesis of acyclic α,ω-bifunctional compounds from methyl 10-undecenoate and 10-undecen-1-ol
Legostaeva, Yu. V.; et al, Russian Journal of Applied Chemistry, 2015, 88(6), 935-940

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Benzene
Riferimento
Carbon-carbon double bond cleavage using solid-supported potassium permanaganate on silica gel
Tercio, J.; et al, Journal of Organic Chemistry, 1987, 52(16), 3698-9

Synthetic Routes 11

Condizioni di reazione
1.1 Catalysts: Esterase Solvents: Water
Riferimento
Pig liver esterase catalyzed hydrolyses of diesters. A new route to the syntheses of achiral half-esters
Ager, David J.; et al, Synthetic Communications, 1995, 25(5), 739-42

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Oxygen ,  Ozone Solvents: Tetrahydrofuran ;  0 °C
1.2 Reagents: Aminourea hydrochloride ;  rt
Riferimento
One-pot ozonolytic synthesis of acyclic α,ω-bifunctional compounds from methyl 10-undecenoate and 10-undecen-1-ol
Legostaeva, Yu. V.; et al, Russian Journal of Applied Chemistry, 2015, 88(6), 935-940

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol
1.2 Reagents: Sodium hydroxide ,  Disodium phosphate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
Riferimento
A new, modulated, oxidative ring-cleavage of α-nitro cycloalkanones by Oxone. Synthesis of α,ω-dicarboxylic acids and α,ω-dicarboxylic monomethyl esters
Ballini, Roberto; et al, Synlett, 1998, (10), 1049-1050

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Sodium telluride Solvents: Dimethylformamide
Riferimento
Reductive cleavage of 2,2,2-trichloroethyl esters with sodium telluride
Blay, Gonzalo; et al, Synthetic Communications, 1998, 28(8), 1405-1414

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Alumina Solvents: Dimethylformamide
1.2 Solvents: Cyclohexane
Riferimento
Selective monoesterification of the longer carbon chain in a mixture of dicarboxylic acids by adsorbing and aligning the acids on alumina
Ogawa, Haruo; et al, Journal of the Chemical Society, 1986, (17), 1337-8

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Barium hydroxide Solvents: Methanol
1.2 Reagents: Hydrochloric acid
Riferimento
Bacterial metabolites. XXXV. Synthesis and absolute configuration of 2-hydroxy-12-methyltridecanoic acid
Balzer, T.; et al, Zeitschrift fuer Naturforschung, 1987, 42(10), 1367-8

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  2 h, reflux; reflux → rt
1.2 Reagents: Barium hydroxide Solvents: Methanol ;  2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Riferimento
Synthesis and antiherpetic activity of novel purine conjugates with 7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Vozdvizhenskaya, Olga A.; et al, Chemistry of Heterocyclic Compounds (New York, 2021, 57(4), 490-497

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether
1.2 Reagents: Barium hydroxide Solvents: Methanol
Riferimento
Preparation and biodistribution of long-chain fatty acid analogues 99Tcm-MAMA-FA
Wu, Zhanhong; et al, Tongweisu, 2006, 19(3), 135-139

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether ,  Methanol ,  Acetonitrile
Riferimento
The use of potassium hydroxide-methanol-acetonitrile-ether for partial hydrolysis of dialkyl dicarboxylates
Zav'yalov, S. I.; et al, Izvestiya Akademii Nauk SSSR, 1988, (7),

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Ozone Solvents: Dichloromethane ;  10 min, -78 °C
1.2 Reagents: Oxygen ;  rt
1.3 Reagents: Chlorotrimethylsilane Solvents: Isopropanol
Riferimento
Ozone
Berglund, Richard A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-14

Synthetic Routes 21

Condizioni di reazione
1.1 Reagents: Oxygen ,  Ozone Solvents: Isopropanol ;  0 °C
1.2 Reagents: Aminourea hydrochloride ;  rt
Riferimento
One-pot ozonolytic synthesis of acyclic α,ω-bifunctional compounds from methyl 10-undecenoate and 10-undecen-1-ol
Legostaeva, Yu. V.; et al, Russian Journal of Applied Chemistry, 2015, 88(6), 935-940

10-Methoxy-10-oxodecanoic acid Raw materials

10-Methoxy-10-oxodecanoic acid Preparation Products

10-Methoxy-10-oxodecanoic acid Fornitori

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:818-88-2)SEBACIC ACID MONOMETHYL ESTER
Numero d'ordine:sfd4481
Stato delle scorte:in Stock
Quantità:200KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:33
Prezzo ($):discuss personally

10-Methoxy-10-oxodecanoic acid Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:818-88-2)10-Methoxy-10-oxodecanoic acid
A905141
Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):260.0/923.0
Jiangsu Xinsu New Materials Co., Ltd
(CAS:818-88-2)
SFD2068
Purezza:99%
Quantità:25KG,200KG,1000KG
Prezzo ($):Inchiesta